molecular formula C14H21NO B12012303 2-((1-Phenylcyclohexyl)amino)ethanol CAS No. 2201-22-1

2-((1-Phenylcyclohexyl)amino)ethanol

Cat. No.: B12012303
CAS No.: 2201-22-1
M. Wt: 219.32 g/mol
InChI Key: KPRIKYIJCZVTDK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Phenylcyclohexyl)amino)ethanol typically involves the reaction of 1-phenylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-Phenylcyclohexylamine and ethylene oxide.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to control the reaction rate.

    Product Isolation: The product is isolated by standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-Phenylcyclohexyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-((1-Phenylcyclohexyl)amino)acetone.

    Reduction: Formation of N,N-dimethyl-2-((1-Phenylcyclohexyl)amino)ethanol.

    Substitution: Formation of 2-((1-Phenylcyclohexyl)amino)ethyl chloride or bromide.

Scientific Research Applications

2-((1-Phenylcyclohexyl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-Phenylcyclohexyl)amino)ethanol involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-((1-Phenylcyclohexyl)amino)ethanol can be compared to other similar compounds such as:

    1-Phenylcyclohexylamine: Lacks the hydroxyl group, leading to different chemical properties and reactivity.

    2-((1-Phenylcyclohexyl)amino)acetone: Contains a ketone group instead of an alcohol, affecting its chemical behavior.

    N,N-Dimethyl-2-((1-Phenylcyclohexyl)amino)ethanol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2201-22-1

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[(1-phenylcyclohexyl)amino]ethanol

InChI

InChI=1S/C14H21NO/c16-12-11-15-14(9-5-2-6-10-14)13-7-3-1-4-8-13/h1,3-4,7-8,15-16H,2,5-6,9-12H2

InChI Key

KPRIKYIJCZVTDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCCO

Origin of Product

United States

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